1-(4-Amino-3-methylphenyl)ethanone
Overview
Description
1-(4-Amino-3-methylphenyl)ethanone is an organic compound with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol . It is also known by other names such as 4-Amino-3-methylacetophenone and 1-(4-azanyl-3-methyl-phenyl)ethanone . This compound is characterized by the presence of an amino group and a methyl group attached to a phenyl ring, along with an ethanone group.
Preparation Methods
1-(4-Amino-3-methylphenyl)ethanone can be synthesized through various methods. One common synthetic route involves the reaction of 4-aminoacetophenone with methyl iodide in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions. Another method involves the reduction of 4-nitro-3-methylacetophenone using a reducing agent such as iron powder in the presence of hydrochloric acid . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions for higher yields and purity.
Chemical Reactions Analysis
1-(4-Amino-3-methylphenyl)ethanone undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield amines or alcohols depending on the reducing agent used.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Amino-3-methylphenyl)ethanone has various scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-methylphenyl)ethanone involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Amino-3-methylphenyl)ethanone can be compared with other similar compounds, such as:
1-(3-Amino-4-methylphenyl)ethanone: This compound has a similar structure but with the amino and methyl groups in different positions on the phenyl ring.
1-(4-Methylphenyl)ethanone: This compound lacks the amino group, making it less reactive in certain chemical reactions.
1-(3-Methylphenyl)ethanone: Similar to 1-(4-Methylphenyl)ethanone but with the methyl group in a different position.
Properties
IUPAC Name |
1-(4-amino-3-methylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOTZSLPEOKQGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90538089 | |
Record name | 1-(4-Amino-3-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90538089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43230-11-1 | |
Record name | 1-(4-Amino-3-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90538089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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